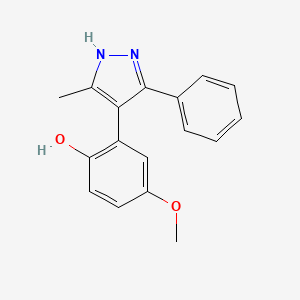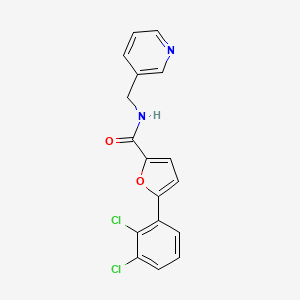
5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide, also known as DMF or PPARδ agonist, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of selective peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to play a crucial role in regulating various physiological processes in the body.
Mécanisme D'action
5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide exerts its biological effects by selectively activating PPARδ, a nuclear receptor that regulates gene expression in response to various stimuli. PPARδ is known to play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation, making it an attractive target for drug development.
Biochemical and Physiological Effects:
5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide has been shown to have a wide range of biochemical and physiological effects, including the activation of fatty acid oxidation, the inhibition of inflammation, and the regulation of glucose homeostasis. It has also been shown to have anti-cancer effects, particularly in the treatment of colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide has several advantages as a research tool, including its high potency, selectivity, and stability. However, it also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide, including the development of new synthetic routes to improve its yield and purity, the investigation of its potential applications in the treatment of metabolic disorders, and the exploration of its potential as a therapeutic agent for various types of cancer. Additionally, further studies are needed to elucidate the precise mechanisms underlying its biological effects and to optimize its dosing and delivery methods.
Méthodes De Synthèse
The synthesis of 5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide involves the reaction of 2,3-dichlorophenylamine with 3-pyridinemethanol to form the intermediate compound, which is then treated with furan-2-carboxylic acid to obtain the final product. This synthetic route has been optimized to yield high purity 5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide with excellent chemical and physical properties.
Applications De Recherche Scientifique
5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology, biochemistry, and physiology. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulation effects.
Propriétés
IUPAC Name |
5-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-13-5-1-4-12(16(13)19)14-6-7-15(23-14)17(22)21-10-11-3-2-8-20-9-11/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEGECWQZVQRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

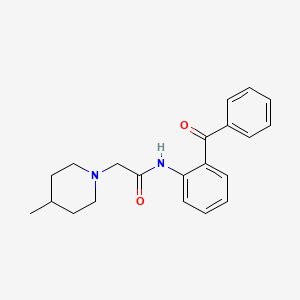
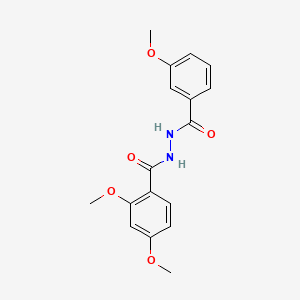
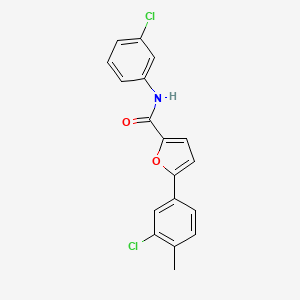
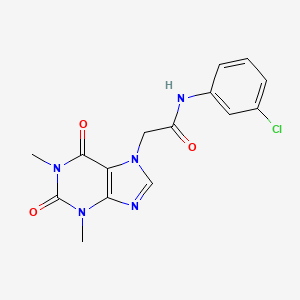
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide](/img/structure/B5746027.png)
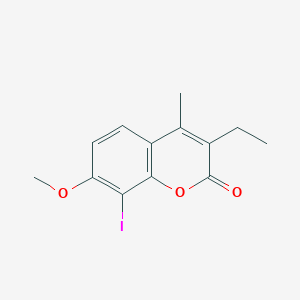
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5746050.png)
![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5746054.png)



![{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5746077.png)
![1-methyl-3-(4-nitrophenyl)benzo[f]quinoline](/img/structure/B5746095.png)
